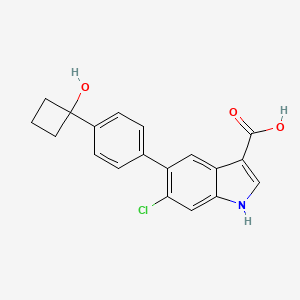

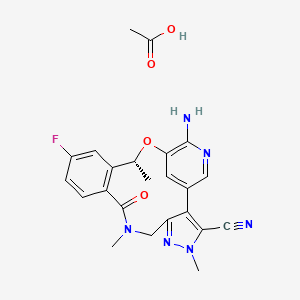

![molecular formula C18H26N6O B610060 {(3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]piperidin-1-Yl}(Pyrrolidin-1-Yl)methanone CAS No. 1262832-74-5](/img/structure/B610060.png)

{(3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]piperidin-1-Yl}(Pyrrolidin-1-Yl)methanone

Descripción general

Descripción

PF-956980 es un inhibidor selectivo de la Janus cinasa 3 (JAK3). Es un compuesto de pirrolopirimidina que ha demostrado potencial para revertir la resistencia a los agentes citotóxicos inducida por el tratamiento con interleucina-4 en células de leucemia linfocítica crónica . Este compuesto también es conocido por su papel como antagonista del receptor 1 del factor de crecimiento de fibroblastos, modulador del receptor del factor de crecimiento derivado de plaquetas, modulador de la tirosina cinasa 3 similar a Fms y antagonista del factor de crecimiento endotelial vascular .

Métodos De Preparación

La síntesis de PF-956980 implica la preparación de una estructura central de pirrolopirimidina. La ruta sintética normalmente incluye los siguientes pasos:

Formación del núcleo de pirrolopirimidina: Esto implica la reacción de materiales de partida adecuados para formar el sistema de anillo de pirrolopirimidina.

Funcionalización: La estructura central se funcionaliza luego introduciendo varios sustituyentes en posiciones específicas del anillo.

Los métodos de producción industrial para PF-956980 no están ampliamente documentados, pero probablemente implicarían la ampliación del proceso de síntesis de laboratorio mientras se garantiza la pureza y la consistencia del producto final.

Análisis De Reacciones Químicas

PF-956980 experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede experimentar reacciones de oxidación, que pueden alterar sus grupos funcionales y su estructura general.

Reducción: También pueden ocurrir reacciones de reducción, lo que potencialmente afecta la actividad y estabilidad del compuesto.

Sustitución: PF-956980 puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

PF-956980 tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

PF-956980 ejerce sus efectos inhibiendo selectivamente la Janus cinasa 3. Esta inhibición bloquea la fosforilación y activación de moléculas de señalización aguas abajo, como el factor de transcripción 6 del transductor de señal y activador de la transcripción . Al interferir con estas vías de señalización, PF-956980 puede revertir la resistencia a los agentes citotóxicos inducida por el tratamiento con interleucina-4 en células de leucemia linfocítica crónica . Además, modula la síntesis de las proteínas de la Janus cinasa 2 y la Janus cinasa 3, contribuyendo aún más a sus efectos inhibitorios .

Comparación Con Compuestos Similares

PF-956980 está relacionado estructuralmente con CP-690550, otro inhibidor de la Janus cinasa que se está evaluando por su potencial terapéutico . Si bien ambos compuestos inhiben la Janus cinasa 3, se ha demostrado que PF-956980 tiene una potencia nanomolar contra la Janus cinasa 3, lo que lo convierte en un inhibidor altamente selectivo . Otros compuestos similares incluyen:

CP-690550: Un inhibidor de la Janus cinasa con selectividad y potencia similares.

Citrato de Tofacitinib: Otro inhibidor de la Janus cinasa utilizado en el tratamiento de la artritis reumatoide.

La singularidad de PF-956980 radica en su alta selectividad para la Janus cinasa 3 y su capacidad para revertir la resistencia a los agentes citotóxicos en células de leucemia linfocítica crónica .

Propiedades

IUPAC Name |

[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6O/c1-13-6-10-24(18(25)23-8-3-4-9-23)11-15(13)22(2)17-14-5-7-19-16(14)20-12-21-17/h5,7,12-13,15H,3-4,6,8-11H2,1-2H3,(H,19,20,21)/t13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONMOMUOZGIDET-HIFRSBDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384335-57-3 | |

| Record name | PF-956980 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[4-Fluoro-2-(1,1,1-trifluoropropan-2-yl)phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609982.png)

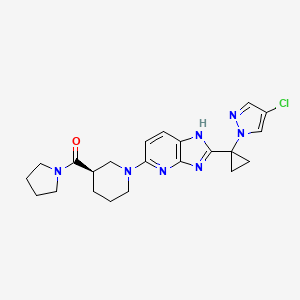

![4-(11-cyclopropyl-10-oxo-1,6,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-8-yl)-2-fluorobenzonitrile](/img/structure/B609983.png)

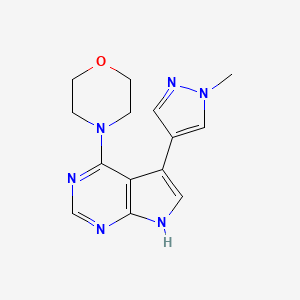

![N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B609984.png)

![N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide;hydrochloride](/img/structure/B609985.png)

![3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide](/img/structure/B609987.png)

![3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide;trihydrochloride](/img/structure/B609988.png)

![(R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one](/img/structure/B609990.png)

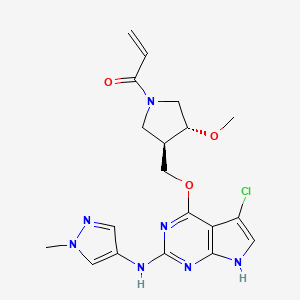

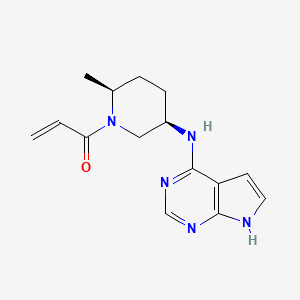

![1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one;propanedioic acid](/img/structure/B609999.png)